molecular formula C14H10O5 B13213385 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid

2-(4-Carboxyphenyl)-4-hydroxybenzoic acid

Cat. No.: B13213385
M. Wt: 258.23 g/mol
InChI Key: SAHIXJONRJSVGY-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4-hydroxybenzoic acid: is an organic compound belonging to the class of benzoic acids It contains a benzene ring with both a carboxyl group and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-carboxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and sulfonic acid derivatives

Scientific Research Applications

Chemistry: 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of anti-inflammatory and anticancer agents. Its structural features make it a candidate for targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyl and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the additional carboxyl group, making it less versatile in certain reactions.

    4-Carboxybenzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications.

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness: 2-(4-Carboxyphenyl)-4-hydroxybenzoic acid is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring

Properties

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

2-(4-carboxyphenyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C14H10O5/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)

InChI Key

SAHIXJONRJSVGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)C(=O)O

Origin of Product

United States

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